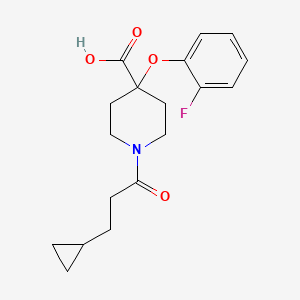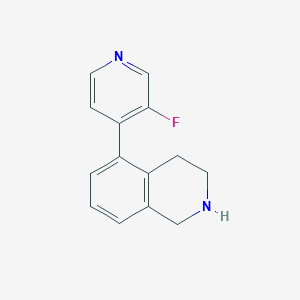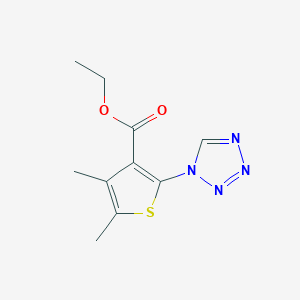
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic transmission and potential therapeutic effects.
作用机制
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid works by inhibiting GABA transaminase, the enzyme responsible for breaking down GABA in the brain. By increasing the concentration of GABA, this compound enhances GABAergic transmission and promotes inhibitory neurotransmission. This leads to a reduction in neuronal excitability and potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the concentration of GABA in the brain and enhance GABAergic transmission. This leads to a reduction in neuronal excitability and potential therapeutic effects in various neurological and psychiatric disorders. In addition, this compound has been shown to have minimal effects on other neurotransmitter systems, such as dopamine and serotonin, making it a selective and potentially safer treatment option.
实验室实验的优点和局限性
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase. Its ability to enhance GABAergic transmission also makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, this compound has some limitations, including its relatively short half-life and potential for off-target effects at high doses.
未来方向
There are several potential future directions for research on 1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid. One area of interest is its potential as a treatment for Angelman syndrome, which has shown promising results in animal models. In addition, further studies are needed to investigate the potential therapeutic effects of this compound in other neurological and psychiatric disorders, such as epilepsy, anxiety, and addiction. Finally, the development of more selective and longer-lasting GABA transaminase inhibitors could lead to improved therapeutic options for these disorders.
合成方法
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the reaction of 3-cyclopropylpropanoic acid with 2-fluorophenol, followed by the formation of a piperidine ring and subsequent carboxylation. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. Its ability to enhance GABAergic transmission has been shown to have beneficial effects in animal models of epilepsy, anxiety, and addiction. In addition, this compound has been investigated as a potential treatment for Angelman syndrome, a genetic disorder that affects the nervous system.
属性
IUPAC Name |
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4/c19-14-3-1-2-4-15(14)24-18(17(22)23)9-11-20(12-10-18)16(21)8-7-13-5-6-13/h1-4,13H,5-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDAMYTVIRTFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5345985.png)


![1-acetyl-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-5-indolinesulfonamide](/img/structure/B5345997.png)
![allyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346001.png)
![1-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5346002.png)

![3-(hexylthio)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5346020.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5346021.png)
![N-(2-{[(benzylamino)sulfonyl]amino}ethyl)acetamide](/img/structure/B5346029.png)

![2-[4-(1-naphthylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5346043.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]quinoline](/img/structure/B5346050.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5346060.png)